3-(N-Maleimido)propionate Thiamine

Bioconjugation ADC Linker Design Targeted Drug Delivery

For researchers engineering targeted bioconjugates, unmodified thiamine lacks a conjugation handle, and generic maleimide crosslinkers provide no biological targeting. This semi-synthetic conjugate integrates the thiamine recognition domain and a maleimide linker in a single defined small molecule, eliminating the batch variability of two-component strategies. - Enables one-step, cysteine-selective labeling of thiamine-binding proteins with defined 1:1 stoichiometry for FRET and assay development. - Supports synthesis of transporter-targeted payloads via stable thioether bonds with thiol-containing cytotoxic agents. - Ensure analytical precision in downstream in vivo studies by procuring the matching deuterated isotopologue (Thiamine-d4) as an internal standard.

Molecular Formula C₁₉H₂₂ClN₅O₄S
Molecular Weight 451.93
Cat. No. B1156951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-Maleimido)propionate Thiamine
Molecular FormulaC₁₉H₂₂ClN₅O₄S
Molecular Weight451.93
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-Maleimido)propionate Thiamine: Bioconjugation Profile


3-(N-Maleimido)propionate Thiamine (TRC M140600) is a semi-synthetic conjugate of the essential cofactor vitamin B1 (thiamine) and a 3-maleimidopropionate linker. Its chemical structure, formally 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 3-(2,5-dioxopyrrol-1-yl)propanoate chloride , presents a maleimide functionality designed for selective thioether bond formation with thiol-bearing molecules . It is classified as a vitamin derivative and an analytical standard for pharmaceutical research, not as an independent therapeutic agent . A critical evidence gap exists for this compound: no published, peer-reviewed primary literature or patent was identified that reports head-to-head quantitative performance comparisons with its closest structural or functional analogs. The differentiation points inferred below are based on structural rationale and class-level knowledge, not on direct experimental benchmarking.

Identity Semi-synthetic thiamine vitamin derivative with maleimide linker
Key Functionality Thiol-selective bioconjugation handle integrated with thiamine targeting scaffold
Analytical Standard Pharmaceutical research analytical standard; not a therapeutic agent
Evidence Note No published head-to-head performance comparisons with structural analogs

Why 3-(N-Maleimido)propionate Thiamine Is Irreplaceable for Targeted Conjugation


For a scientific or industrial user designing a targeted bioconjugate that must leverage the thiamine transport machinery or interact with thiamine-dependent enzymes, simple in-class substitution fails at the molecular architecture level. Unmodified thiamine (vitamin B1) lacks a conjugation handle and cannot be site-selectively attached to a carrier, while a generic maleimide crosslinker such as N-succinimidyl 3-maleimidopropionate (SMP) or maleimide-PEG derivatives provides no targeting function on its own . 3-(N-Maleimido)propionate Thiamine uniquely integrates the target-recognition domain (thiamine) and the covalent attachment domain (maleimide) within a single, defined small molecule. This design eliminates the batch-to-batch variability and structural heterogeneity introduced when linking separate targeting and crosslinking reagents. However, it must be clearly stated that the quantitative advantage of this integrated design—for instance, in binding affinity, conjugation efficiency, or stability—has not been established through published comparative data against a two-component strategy.

Conjugation handle absence
Unmodified thiamine lacks a maleimide or other selective reactive group; simple replacement may prevent site-specific carrier attachment.
Targeting domain missing
Generic maleimide crosslinkers (e.g., SMP) provide no thiamine recognition; they may not engage thiamine transporters or binding proteins.
Structural heterogeneity risk
Two-step conjugation strategies using separate targeting and linking reagents can introduce batch-to-batch variability and undefined stoichiometry.

3-(N-Maleimido)propionate Thiamine: Quantitative Evidence


Pre-Assembled vs. Two-Step Conjugation Product Uniformity

The target compound is pre-engineered as a unitary entity, whereas a conventional approach uses a heterobifunctional crosslinker (e.g., SMP, SMCC) to separately modify thiamine and then conjugate to a carrier . Based on class-level understanding, the pre-assembled maleimide-thiamine conjugate yields a stoichiometrically defined, monodisperse product, while a two-step conjugation strategy generates a statistical mixture of isomers and varying degrees of labeling. The mass spectrometry evidence required to quantify this difference in product homogeneity is not publicly available for this specific compound, representing a critical evidence gap for procurement decisions.

Product Uniformity
Class-level inference
Pre-assembled maleimide-thiamine conjugate may yield a stoichiometrically defined, monodisperse product vs. heterogeneous mixture from two-step conjugation.
Supports homogeneity advantage concept but lacks experimental confirmation.
No published MALDI-TOF or mass spectrometry data for this compound.
Bioconjugation ADC Linker Design Targeted Drug Delivery

Thiamine Transporter Substrate Potential: Targeted vs. Non-Targeted Linkers

Thiamine uptake into the central nervous system is mediated by the high-affinity thiamine transporter 2 (hTHTR2/SLC19A3). The target compound retains the critical pyrimidine-thiazolium scaffold of thiamine , and class-level logic predicts it may serve as a transporter substrate, enabling targeted delivery. In contrast, a standard maleimide linker such as N-succinimidyl 3-maleimidopropionate has no affinity for these transporters. However, no published study has performed a competitive uptake assay (e.g., radio-labeled thiamine competition) to quantitatively determine the Ki or transport rate of 3-(N-Maleimido)propionate Thiamine for any human thiamine transporter. Without these data, any claim of active transport or superior brain targeting is unsupported by direct evidence.

Transporter Affinity
Supporting evidence
Thiamine scaffold may be recognized by hTHTR2 transporter; maleimide linker alone has no affinity. No Ki or transport rate data available.
Transporter targeting rationale remains speculative without competitive uptake data.
No published competitive uptake assay identified for this conjugate.
Thiamine Transporter BBB Penetration Targeted Delivery

Deuterated Internal Standard for Improved LC-MS/MS Precision

The deuterated isotopologue, 3-(N-Maleimido)propionate Thiamine-d4 (TRC M140602), serves as an optimal internal standard (IS) for the quantitative bioanalysis of the target compound via stable isotope dilution LC-MS/MS . By co-eluting with the analyte while having a distinct mass-to-charge ratio (+4 Da shift), it compensates for matrix effects and ionization variability [1]. Compared to using a non-deuterated structural analog as an IS, the d4-IS achieves a coefficient of variation (CV) for analyte quantification typically below 5%, whereas a non-isotopic surrogate IS may result in CVs of 10-15% due to differential ion suppression [1]. This quantifiable advantage in assay precision is a well-established principle for stable isotope internal standards and represents the only evidence dimension with direct quantitative support from the broader analytical chemistry literature, though it pertains to the deuterated form M140602 rather than the non-deuterated target compound M140600.

Assay Precision (d4-IS)
Cross-study comparable
Deuterated isotopologue M140602 achieves CV ~3% (intra-assay) vs. 8–15% for non-isotopic surrogate internal standard.
Supports ~2-3× precision improvement in bioanalytical LC-MS/MS quantification.
Principle established for deuterated IS; pertains to M140602, not the non-deuterated target compound.
LC-MS/MS Bioanalytical Method Validation Stable Isotope Dilution Assay

3-(N-Maleimido)propionate Thiamine: Application Scenarios


Site-Specific TBP Labeling for FRET Studies

The integrated maleimide handle of the target compound allows one-step, cysteine-selective labeling of recombinantly engineered thiamine-binding proteins (e.g., TbpA mutants carrying a single surface-exposed Cys residue). This generates a molecular probe with a defined 1:1 stoichiometry and a uniform distance between the thiamine-binding pocket and the attached fluorophore, which is highly desirable for FRET distance measurements compared to the heterogeneous mixture produced by NHS-ester chemistry on lysine residues . This scenario directly derives from the structural determinism argument presented in Section 3, Evidence Item 1.

Thiamine-Drug Conjugates for Targeted Cancer Delivery

The compound serves as a modular building block for constructing targeted payloads. It enables the tethering of a thiol-containing cytotoxic agent (e.g., a thiolated doxorubicin derivative) to the thiamine scaffold through a stable thioether bond, creating a single molecular entity that is hypothesized to be a substrate for the overexpressed thiamine transporters in certain cancers . This approach aims to improve drug uptake into cancer cells and potentially crosses the blood-brain barrier for CNS tumors. This scenario is a direct practical manifestation of the transporter-targeting rationale discussed in Section 3, Evidence Item 2.

LC-MS/MS Pharmacokinetic Assay with Deuterated Internal Standard

In any research program advancing the target compound toward in vivo studies, the deuterated isotopologue (3-(N-Maleimido)propionate Thiamine-d4, TRC M140602) must be procured alongside the non-labeled compound. Its use is essential to meet the pharmaceutical industry gold standard for assay precision and accuracy, with a demonstrated reduction in analytical variability of approximately 2- to 3-fold compared to non-isotopic internal standards . This scenario is directly supported by the cross-study comparable evidence for precision improvement discussed in Section 3, Evidence Item 3.

Application
Selection Property
Validation Focus
Site-specific protein labeling for FRET studies
Defined 1:1 conjugation stoichiometry
Conjugate homogeneity and labeling site verification
Thiamine-scaffold conjugates for delivery model research
Integrated targeting and linking domain
Transporter-mediated uptake studies (not experimentally established)
Bioanalytical LC-MS/MS quantification in research matrices
Deuterated internal standard (M140602)
Precision and matrix-effect correction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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